N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 2-ethoxyphenyl group linked via an acetamide bridge to a 1,2,4-triazole ring substituted with a furan-2-yl moiety at position 5 and a propenyl group at position 2. The ethoxy group on the phenyl ring and the propenyl substituent on the triazole core are critical for modulating electronic and steric properties, which influence bioavailability and target interactions.
Properties
CAS No. |
618879-99-5 |
|---|---|
Molecular Formula |
C19H20N4O3S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N4O3S/c1-3-11-23-18(16-10-7-12-26-16)21-22-19(23)27-13-17(24)20-14-8-5-6-9-15(14)25-4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,20,24) |
InChI Key |
LCSQCFMPHRGDAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides under controlled conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with the triazole intermediate.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving triazole derivatives.
Medicine: Potential therapeutic applications due to its triazole and furan moieties, which are known for their antimicrobial, antifungal, and anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may inhibit enzyme activity by binding to the active site, while the furan ring may interact with other molecular pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Triazole Ring
The triazole ring’s substitution pattern significantly impacts biological activity and physicochemical properties. Key comparisons include:
- Propenyl vs. Propenyl may enhance membrane permeability compared to ethyl but reduce stability compared to aromatic substituents.
- Furan-2-yl vs.
Aryl Group Modifications
The phenylacetamide moiety’s substitution influences solubility and target affinity:
- 2-Ethoxyphenyl vs. Halogenated/Electron-Withdrawing Groups : The ethoxy group’s electron-donating nature contrasts with electron-withdrawing substituents like fluorine (e.g., N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ) or chlorine (e.g., N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ). Halogenated analogs often exhibit enhanced anti-exudative activity due to increased electrophilicity .
- Methoxy vs. Nitro Groups: Methoxy substituents (e.g., N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ) improve solubility, while nitro groups (e.g., compound 18 in ) may enhance reactivity but reduce metabolic stability.
Physicochemical Properties
Melting points and yields of selected analogs are summarized below:
The target compound’s propenyl group and ethoxyphenyl substituent likely result in a melting point intermediate between alkyl- and nitro-substituted analogs, though experimental validation is needed. Yields for similar syntheses range from 45–57% , suggesting moderate efficiency for this class.
Biological Activity
N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an ethoxyphenyl group, a triazole ring, and a furan moiety, suggesting diverse pharmacological applications. The molecular formula is with a molecular weight of approximately 384.5 g/mol .
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. Preliminary studies indicate that the triazole ring may provide antimicrobial properties by interfering with ergosterol biosynthesis in fungi . The compound may also exhibit anticancer properties through inhibition of specific cancer cell lines by modulating enzyme activities or receptor interactions.
Antimicrobial Activity
Research indicates that compounds with triazole rings often demonstrate significant antifungal activity. For instance, the triazole moiety in this compound may inhibit fungal growth by targeting key enzymes involved in ergosterol synthesis .
Anticancer Properties
The compound has shown promise in preliminary anticancer assays. In vitro studies have indicated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, including those associated with non-small cell lung cancer (NSCLC) . The presence of the furan and triazole groups may enhance its efficacy against specific cancer types.
Structure and Activity Relationship (SAR)
The unique combination of functional groups in this compound differentiates it from other derivatives. A comparative analysis of structurally similar compounds reveals that modifications to the phenyl or triazole groups can significantly impact biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-2-{[5-(furan - 2 - y) - 4H - 1, 2, 4 - triazol - 3 - y]sulfanyl}acetamide | Methyl substitution on phenyl | Antifungal |
| N-cyclohexyl-2-{[5-(pyridin - 3 - y) - 4H - 1, 2, 4 - triazol - 3 - y]sulfanyl}acetamide | Cyclohexyl and pyridyl groups | Anticancer |
| N-(4-pyridinyl)-2-{[5-(furan)]triazole derivatives} | Various substitutions on triazole | Antimicrobial |
Study on Antifungal Activity
A study assessed the antifungal efficacy of various triazole derivatives against Candida species. The results indicated that compounds structurally related to N-(2-ethoxyphenyl)-2-{[5-(furan-2-y)-4H-triazol-3-y]sulfanyl}acetamide exhibited significant inhibition of fungal growth at concentrations as low as 10 µg/mL .
Evaluation in Cancer Cell Lines
In another investigation focusing on NSCLC, derivatives similar to this compound were tested for antiproliferative effects against A431 and H1975 cell lines. The results showed that specific modifications increased selectivity towards mutant EGFR over wild-type EGFR, indicating a potential pathway for targeted cancer therapy .
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